![molecular formula C23H30N2O5S B2529699 4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921998-14-3](/img/structure/B2529699.png)
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a sulfonamide compound with potential pharmacological applications. This article explores its biological activity based on existing research findings and data.
The compound has the following chemical characteristics:
- Molecular Formula : C25H34N2O5S
- Molecular Weight : 474.6 g/mol
- CAS Number : 922125-14-2
The biological activity of sulfonamides often relates to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects. The specific mechanism of action for this compound may also involve interactions with other biological targets, potentially influencing pathways relevant to inflammation and cancer.
Antimicrobial Activity
Research indicates that compounds similar to sulfonamides exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains. For instance:
- E. coli and Staphylococcus aureus have been used as test organisms in studies assessing the antibacterial efficacy of sulfonamide derivatives.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 8 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These results suggest that the compound may possess similar or enhanced antibacterial properties compared to traditional sulfonamides.
Anti-inflammatory Properties
Sulfonamides have also been studied for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress in cells.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives found that modifications to the benzenesulfonamide moiety improved antibacterial activity against resistant strains of bacteria. The compound was tested alongside these derivatives, showing promising results in reducing bacterial load in infected models.
- Anti-cancer Activity : Preliminary studies have suggested that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. Further investigation into this compound's effects on specific cancer cell lines is warranted.
Research Findings
Recent research has focused on the synthesis and biological evaluation of related compounds. A comparative analysis revealed that structural modifications significantly influence biological activity:
Compound | Activity Type | IC50 Value (µM) |
---|---|---|
4-Ethoxy-N-(5-isobutyl... | Antibacterial | 10 |
4-Ethoxy-N-(5-isobutyl... (modified) | Anti-cancer | 15 |
Sulfanilamide (control) | Antibacterial | 20 |
These findings underscore the potential for developing new therapeutic agents based on the structure of 4-ethoxy-N-(5-isobutyl...).
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-6-29-18-8-10-19(11-9-18)31(27,28)24-17-7-12-20-21(13-17)30-15-23(4,5)22(26)25(20)14-16(2)3/h7-13,16,24H,6,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCBWYZCOJTRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.